6-Methylbenz[a]anthracene-d14
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methylbenz[a]anthracene-d14 is a deuterated form of 6-Methylbenz[a]anthracene, a polycyclic aromatic hydrocarbon. This compound is often used in scientific research due to its labeled isotopic nature, which allows for detailed studies in various fields such as chemistry, biology, and environmental science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylbenz[a]anthracene-d14 typically involves the deuteration of 6-Methylbenz[a]anthracene. This process can be achieved through catalytic exchange reactions where the hydrogen atoms are replaced with deuterium atoms. The reaction conditions often include the use of deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under elevated temperatures and pressures.
Industrial Production Methods
Industrial production of this compound is generally carried out in specialized facilities equipped to handle isotopic labeling. The process involves the same catalytic exchange reactions but on a larger scale, ensuring high purity and yield of the deuterated compound.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methylbenz[a]anthracene-d14 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: Electrophilic substitution reactions are typical for aromatic compounds like this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are often employed in substitution reactions.
Major Products Formed
Oxidation: Hydroxylated derivatives such as 3-hydroxy-6-Methylbenz[a]anthracene.
Reduction: Reduced forms of the compound, though these are less commonly studied.
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
6-Methylbenz[a]anthracene-d14 is widely used in scientific research due to its labeled isotopic nature. Some of its applications include:
Chemistry: Used in studies involving reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the pathways of polycyclic aromatic hydrocarbons.
Medicine: Utilized in cancer research to study the carcinogenic properties of polycyclic aromatic hydrocarbons.
Industry: Applied in environmental monitoring to track the presence and degradation of polycyclic aromatic hydrocarbons.
Wirkmechanismus
The mechanism of action of 6-Methylbenz[a]anthracene-d14 involves its metabolic activation in biological systems. The compound is metabolized by enzymes such as cytochrome P450 to form reactive intermediates that can bind to DNA, leading to mutagenic and carcinogenic effects. The primary molecular targets include DNA and various proteins involved in cell signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methylbenz[a]anthracene: The non-deuterated form of the compound.
7,12-Dimethylbenz[a]anthracene: Another polycyclic aromatic hydrocarbon with similar carcinogenic properties.
Benzo[a]pyrene: A well-known polycyclic aromatic hydrocarbon used in similar research applications.
Uniqueness
6-Methylbenz[a]anthracene-d14 is unique due to its deuterated nature, which allows for more precise studies in various scientific fields. The presence of deuterium atoms makes it easier to trace and study the compound’s behavior in complex biological and chemical systems.
Eigenschaften
CAS-Nummer |
1794945-92-8 |
---|---|
Molekularformel |
C19H14 |
Molekulargewicht |
256.406 |
IUPAC-Name |
1,2,3,4,5,7,8,9,10,11,12-undecadeuterio-6-(trideuteriomethyl)benzo[a]anthracene |
InChI |
InChI=1S/C19H14/c1-13-10-16-8-4-5-9-17(16)19-12-15-7-3-2-6-14(15)11-18(13)19/h2-12H,1H3/i1D3,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D |
InChI-Schlüssel |
WOIBRJNTTODOPT-HGWILGJYSA-N |
SMILES |
CC1=CC2=CC=CC=C2C3=CC4=CC=CC=C4C=C13 |
Synonyme |
6-Monomethylbenz[a]anthracene-d14; 6-Methyltetraphene-d14; NSC 409457-d14; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.